2,3-Dibenzylbutane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101787-58-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,3-dibenzylbutane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
OWUUJFPCWLFCIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Synonyms |
2,3-DBB 2,3-dibenzylbutane-1,4-diol 2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer hattalin |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 2,3 Dibenzylbutane 1,4 Diol
Common and Systematic Nomenclature
The systematic name for the compound, according to IUPAC nomenclature, is 2,3-dibenzylbutane-1,4-diol . This name precisely describes the molecular structure: a four-carbon diol (butane-1,4-diol) with two benzyl (B1604629) groups attached to the second and third carbon atoms.
In the broader context of natural product chemistry, this core structure is often referred to as the dibenzylbutanediol lignan (B3055560) skeleton. hmdb.cafoodb.caiarc.friarc.fr Many derivatives are known, distinguished by substitutions on the aromatic rings of the benzyl groups. For instance, secoisolariciresinol (B192356) , a lignan found in flaxseed, has a systematic name of 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol. iarc.frscispace.com Similarly, enterodiol (B191174) , a metabolite produced by gut microflora from plant lignans (B1203133), is named (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol. iarc.frscispace.commcdb.ca
| Common/Trivial Name | Systematic (IUPAC) Name |
| Secoisolariciresinol | 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol iarc.frnih.gov |
| Enterodiol | 2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol iarc.frmcdb.ca |
| Dihydrocubebin | 2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol naturalproducts.net |
| meso-Secoisolariciresinol | (2S,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol ias.ac.in |
Chirality and Stereocenter Analysis
The stereochemical properties of this compound arise from the presence of two stereocenters (chiral centers) at positions C2 and C3 of the butane (B89635) backbone. A carbon atom is a stereocenter if it is bonded to four different groups.
For C2, the four distinct groups are:
A hydroxylmethyl group (-CH₂OH)
A hydrogen atom (-H)
A benzyl group (-CH₂Ph)
The rest of the substituted butane chain (-CH(CH₂Ph)CH₂OH)
A symmetrical analysis applies to C3. The presence of these two chiral centers means that the molecule can exist in different spatial arrangements, known as stereoisomers. libretexts.org
Enantiomeric and Diastereomeric Forms of this compound
With two chiral centers, the maximum number of possible stereoisomers for this compound is 2ⁿ, where n=2, resulting in four potential stereoisomers. libretexts.org These isomers exist as pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers. masterorganicchemistry.com For this compound, the (2R, 3R) and (2S, 3S) forms are a pair of enantiomers.
Diastereomers are stereoisomers that are not mirror images of each other. This occurs when two isomers have different configurations at some, but not all, of their chiral centers. masterorganicchemistry.comlibretexts.org The (2R, 3S) isomer is a diastereomer of both the (2R, 3R) and (2S, 3S) isomers.
In the case of the unsubstituted this compound, the (2R, 3S) and (2S, 3R) forms are identical due to an internal plane of symmetry. This type of achiral molecule, which contains chiral centers, is called a meso compound . wikipedia.orglibretexts.org Therefore, the parent compound has three distinct stereoisomers: one pair of enantiomers ((2R,3R) and (2S,3S)) and one meso form ((2R,3S)). wikipedia.org
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| Isomer 1 | R | R | Enantiomer of Isomer 2; Diastereomer of Isomer 3 |
| Isomer 2 | S | S | Enantiomer of Isomer 1; Diastereomer of Isomer 3 |
| Isomer 3 (meso) | R | S | Achiral; Diastereomer of Isomers 1 and 2 |
This principle applies to its derivatives as well. For example, secoisolariciresinol has been reported in both optically active and meso forms. ias.ac.in
Stereochemical Relationships to Analogous Butane-1,4-diol Derivatives
The stereochemistry of this compound can be understood by comparing it to simpler, analogous diols.
Butane-1,4-diol : The parent compound, butane-1,4-diol (HOCH₂CH₂CH₂CH₂OH), is an achiral molecule as it lacks any stereocenters. The introduction of the two benzyl groups at C2 and C3 is what confers chirality upon the structure.
Butane-2,3-diol : This simpler analogue, with the formula (CH₃CHOH)₂, also has two chiral centers at C2 and C3. It exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). wikipedia.orgstackexchange.com The stereochemical possibilities for this compound directly parallel those of butane-2,3-diol, with the methyl groups of the latter being replaced by benzyl groups and the terminal methyls replaced by hydroxymethyl groups.
Syntheses of other 2,3-disubstituted butane-1,4-diol derivatives, such as 2,3-difluorobutane-1,4-diol, have been developed to selectively produce specific diastereomers (termed syn and anti), highlighting the importance of controlling the relative stereochemistry at the C2 and C3 positions. beilstein-journals.orgresearchgate.net
Absolute and Relative Stereochemistry in Lignan Structures
Within the classification of lignans, the stereochemistry of the this compound core is of paramount importance. The C2 and C3 atoms of the butane chain are referred to as C8 and C8' respectively in lignan nomenclature. chim.it
Relative Stereochemistry : This describes the spatial relationship between substituents at the chiral centers. In lignans, this is often described using cis/trans or syn/anti terminology. The meso form ((2R,3S) or (2S,3R)) has an anti relationship between the two benzyl groups, while the chiral enantiomers ((2R,3R) or (2S,3S)) have a syn relationship. The relative configuration can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. ias.ac.inarabjchem.org
Absolute Stereochemistry : This refers to the precise three-dimensional arrangement of atoms at each chiral center, designated as R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. qmul.ac.uk The absolute configuration of natural lignans is critical as it dictates how they interact with chiral biological molecules like enzymes and receptors. For example, naturally occurring enterodiol is the (-)-(2R,3R) enantiomer. iarc.frmcdb.ca The absolute configuration is often determined using chiroptical methods such as Circular Dichroism (CD) spectroscopy or by synthesis from a starting material of known stereochemistry. ias.ac.inarabjchem.org
IUPAC nomenclature provides specific prefixes to denote stereochemical relationships in lignans when the absolute configuration is unknown or to relate one enantiomer to another. qmul.ac.uk The prefix rel- indicates a known relative configuration, while ent- (for enantiomer) denotes the mirror image of a compound with a known trivial name. qmul.ac.uk The sign of optical rotation, (+) or (-), is also used to distinguish between enantiomers. qmul.ac.uk
Chemical Transformations and Derivatization of 2,3 Dibenzylbutane 1,4 Diol
Reactivity of Hydroxyl and Aromatic Moieties
The chemical character of 2,3-dibenzylbutane-1,4-diol is defined by its two primary hydroxyl groups and the two benzyl (B1604629) aromatic rings. The hydroxyl groups can readily undergo reactions typical of primary alcohols, such as esterification and etherification, to produce a range of derivatives. For instance, treatment with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding di-esters. Similarly, reaction with alkyl halides under Williamson ether synthesis conditions can form di-ethers.
The aromatic rings and the adjacent benzylic positions are also sites of reactivity. The benzylic positions are susceptible to oxidation and can be involved in cyclization reactions. researchgate.net Nucleophilic attack at the benzylic position is also a possible transformation pathway. researchgate.net For example, under certain oxidative conditions, benzylic ring closure can occur, leading to the formation of aryltetralin structures. researchgate.net
Functional Group Interconversions of the Diol Backbone
The 1,4-diol backbone of this compound is amenable to various functional group interconversions, a fundamental strategy in organic synthesis for manipulating the properties and reactivity of a molecule. solubilityofthings.com These transformations allow for the conversion of the hydroxyl groups into other functionalities, paving the way for further synthetic modifications.
One common interconversion is the conversion of the hydroxyl groups to good leaving groups, such as tosylates or mesylates, by reacting the diol with the corresponding sulfonyl chlorides. vanderbilt.edu These activated intermediates are then susceptible to displacement by a wide range of nucleophiles. For example, reaction with sodium halides can convert the sulfonate esters into the corresponding dihalides in what is known as the Finkelstein Reaction. vanderbilt.edu The primary alcohols can also be directly converted to halides using reagents like thionyl chloride (for dichlorides) or phosphorus tribromide (for dibromides). vanderbilt.edu
These halogenated derivatives serve as versatile intermediates. For instance, displacement with sodium azide (B81097) can produce a diazide, which can subsequently be reduced to a diamine. vanderbilt.edu Alternatively, reaction with potassium cyanide would yield a dinitrile, which can be hydrolyzed to a dicarboxylic acid or reduced to a diamine. vanderbilt.edu
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Diol (-CH₂OH) | TsCl, pyridine | Ditosylate (-CH₂OTs) | Sulfonylation |
| Ditosylate (-CH₂OTs) | NaI, acetone | Diiodide (-CH₂I) | Nucleophilic Substitution (Finkelstein) |
| Diol (-CH₂OH) | PBr₃, pyridine | Dibromide (-CH₂Br) | Halogenation |
| Dihalide (-CH₂X) | KCN, DMSO | Dinitrile (-CH₂CN) | Nucleophilic Substitution |
| Dihalide (-CH₂X) | NaN₃ | Diazide (-CH₂N₃) | Nucleophilic Substitution |
| Dinitrile (-CH₂CN) | H₂/Pd, or LiAlH₄ | Diamine (-CH₂CH₂NH₂) | Reduction |
| Diazide (-CH₂N₃) | H₂/Pd, or LiAlH₄ | Diamine (-CH₂NH₂) | Reduction |
Oxidative Transformations of this compound Derivatives
The oxidation of this compound and its derivatives can lead to a variety of complex structures, often involving intramolecular cyclization. The choice of oxidizing agent and reaction conditions dictates the outcome of these transformations.
A prominent reagent used for these transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net For example, the oxidation of a 2,3-dibenzylbutane-1,2,4-triol di-O-methyl ether derivative with excess DDQ can directly yield complex products like an oxygen-bridged dibenzocyclooctadienone and an oxygen-bridged spirodienone. researchgate.net These reactions demonstrate a significant increase in molecular complexity from a relatively simple dibenzylbutane precursor. researchgate.net
Oxidative cyclization is a key strategy for forming biaryl linkages. Treatment of derivatives of this compound with DDQ in acetic acid or trifluoroacetic acid can induce oxidative cyclization to yield aryltetralin, arylnaphthalene, and dibenzocyclooctadiene structures. researchgate.net The mechanism often involves benzylic hydride abstraction followed by intramolecular ring closures. researchgate.net Other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can be used for epoxidation or Baeyer-Villiger oxidation on derivatives, leading to lactones. researchgate.net
| Substrate Type | Oxidizing Agent | Solvent/Conditions | Major Product(s) | Reference |
| Dibenzylbutane derivative | DDQ | Acetic Acid | Aryltetralin, Acetoxylated product | researchgate.net |
| Dibenzylbutane derivative | DDQ | Trifluoroacetic Acid | Dibenzocyclooctadiene | researchgate.net |
| Dibenzocyclooctadiene derivative | DDQ | - | Oxygen-bridged dibenzocyclooctadienone | researchgate.net |
| Dibenzylbutane derivative | mCPBA | - | Lactones | researchgate.net |
| Dibenzylbutyrolactone | Vanadium Oxyfluoride (VOF₃) | - | Dibenzocyclooctadiene | mdpi.com |
Reductive Transformations of this compound Derivatives
Reductive processes involving derivatives of this compound can be used to alter functional groups or induce rearrangements. For example, the hydrogenolysis of a related lignan (B3055560), gmelinol, using sodium in liquid ammonia (B1221849) results in a triol, demonstrating the cleavage of certain ether linkages under strong reducing conditions. researchgate.net
The reduction of oxidized derivatives can also lead to interesting molecular rearrangements. A spirodienone, formed from the oxidation of a dibenzylbutane derivative, can undergo reductive rearrangement to produce an oxygen-bridged dibenzocyclooctadienone. researchgate.net Standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for reducing ester and amide functionalities that may have been introduced through functional group interconversions. imperial.ac.uk For instance, if the diol were first oxidized to a dicarboxylic acid and then converted to a diester, LiAlH₄ would reduce it back to the original 1,4-diol structure. imperial.ac.uk
Formation of Macrocyclic Structures from this compound Intermediates
Intermediates derived from this compound are valuable precursors for the synthesis of macrocyclic lignans (B1203133), particularly those of the dibenzocyclooctadiene class. mdpi.com These structures are formed through intramolecular oxidative coupling reactions that create a biaryl bond between the two aromatic rings.
The treatment of 3,4-dibenzyltetrahydrofuran, which can be obtained by the cyclization of this compound, with DDQ in trifluoroacetic acid directly yields a dibenzocyclooctadiene lignan. researchgate.net This type of reaction mimics the proposed biosynthetic pathways of such lignans. researchgate.net Similarly, the oxidative cyclization of the dibenzylbutyrolactone lignan bursehernin, mediated by vanadium oxyfluoride (VOF₃), affords a dibenzocyclooctadiene skeleton. mdpi.com These macrocyclization reactions are crucial for accessing certain classes of biologically active natural products and their analogues. mdpi.comcore.ac.uk
Role in Lignan Chemistry and Biosynthesis Research
Status as a Key Mammalian Lignan (B3055560) Metabolite
2,3-Dibenzylbutane-1,4-diol, also known as enterodiol (B191174) (END), is a key mammalian lignan metabolite. rsc.orgnih.govscispace.com Unlike plant lignans (B1203133), which are ingested through diet, mammalian lignans are formed in the gut of humans and other mammals through the metabolic action of intestinal microbiota. nih.gov Consequently, they are not found in plants. nih.gov Enterodiol, along with enterolactone (B190478) (ENL), are the primary enterolignans found in various bodily fluids, including serum, urine, and bile. rsc.org These compounds are recognized for their estrogenic properties. rsc.org The basic structure of lignans, including this compound, is a 2,3-dibenzylbutane framework. rsc.org
Bioconversion Pathways from Plant Lignan Precursors
The journey of this compound begins with the consumption of plant-based foods rich in lignan precursors.
Metabolism of Secoisolariciresinol (B192356) Diglucoside (SDG)
Secoisolariciresinol diglucoside (SDG) is a major plant lignan, particularly abundant in flaxseed. nih.govnih.gov Following ingestion, SDG is not readily absorbed due to its polar nature. acs.org Instead, it travels to the colon where it undergoes a series of transformations by the gut microbiota. nih.govacs.org The initial step is deglycosylation, where the glucose units are removed from SDG to produce its aglycone, secoisolariciresinol (SECO). acs.orgoup.com This is followed by demethylation, dehydroxylation, and dehydrogenation, ultimately leading to the formation of the mammalian lignans enterodiol and enterolactone. mdpi.com
The conversion process involves several intermediate metabolites. Anaerobic incubation of SDG with human fecal suspension has been shown to produce a series of compounds including (-)-secoisolariciresinol, 3-demethyl-(-)-secoisolariciresinol, 2-(3-hydroxybenzyl)-3-(4-hydroxy-3-methoxybenzyl)butane-1,4-diol, didemethylsecoisolariciresinol, and 2-(3-hydroxybenzyl)-3-(3,4-dihydroxybenzyl)butane-1,4-diol, before finally yielding enterodiol and enterolactone. jst.go.jpresearchgate.net
Enzymatic and Microbial Transformations in Lignan Biosynthesis
The biotransformation of plant lignans into mammalian lignans is a complex process mediated by a consortium of intestinal bacteria. mdpi.com Several bacterial species have been identified as key players in this conversion. For instance, Bacteroides species like B. distasonis, B. fragilis, and B. ovatus, along with Clostridium cocleatum and a newly isolated Clostridium sp. SDG-Mt85-3Db, are capable of deglycosylating SDG. oup.com
The subsequent demethylation of SECO, an important step leading to the formation of this compound, is catalyzed by bacteria such as Eubacterium limosum and Blautia producta. mdpi.com The enzymes responsible for these transformations, particularly O-demethylases, have been a subject of investigation. mdpi.com Furthermore, specific bacterial strains like Peptostreptococcus sp. SDG-1 and Eubacterium sp. SDG-2 have been shown to be directly involved in the transformation of SDG metabolites into enterodiol. jst.go.jpresearchgate.net The main bacterial enzymes implicated in the broader context of lignin (B12514952) degradation, a related field, are laccases and dye-decolorizing peroxidases (DyPs). biomedres.usbiomedres.us
Biomimetic Synthesis of Lignans Utilizing Dibenzylbutane-1,4-diol Intermediates
The structural framework of this compound has served as a template for the biomimetic synthesis of various lignans. These synthetic strategies often aim to replicate the proposed biosynthetic pathways. One such approach involves the reductive cleavage of diarylcyclobutanes.
Organic chemists have developed various methods for the synthesis of dibenzylbutane lignans and their analogs. researchgate.netjlu.edu.cn These methods often involve creating a common intermediate that can be derivatized to produce a range of natural and unnatural lignans with high diastereomeric purity. acs.org Such divergent synthetic routes are valuable for exploring the biological activities of these compounds. acs.org The synthesis of different lignan subtypes, including dibenzylbutanediols, has been achieved through methods like regioselective oxidative coupling of precursors like ethyl ferulate. researchgate.net
Comparative Studies with Other Dibenzylbutane Lignans and Their Derivatives
This compound belongs to the dibenzylbutane class of lignans. rsc.org This class includes a variety of compounds with different substitution patterns on the aromatic rings and varying oxidation states of the butane (B89635) chain. For example, secoisolariciresinol is a 9,9'-dihydroxy dibenzylbutane. nih.gov
Studies have compared the biological activities of different dibenzylbutane lignans. For instance, the inhibitory effects of various lignans on nitric oxide production have been investigated, with some dibenzylbutane-type lignans showing significant activity. nih.gov The presence and number of sugar moieties can also influence the biological effects of these compounds. nih.gov The structural similarities and differences between this compound and other dibenzylbutane lignans, such as phyllanthin, have been analyzed using spectroscopic data. semanticscholar.org
Structural Classification and Biosynthetic Relationship to Different Lignan Subtypes
Lignans are a diverse group of phytochemicals broadly classified into eight subtypes based on their carbon skeleton and cyclization pattern: dibenzylbutane, dibenzylbutyrolactone, dibenzylbutyrolactol, furofuran, furan, aryltetralin, arylnaphthalene, and dibenzocyclooctadiene. nih.govencyclopedia.pub The dibenzylbutane structure is considered a basic and central structure from which other classical lignan subtypes are derived through various chemical reactions. mdpi.com
Mechanistic and Theoretical Investigations of 2,3 Dibenzylbutane 1,4 Diol Chemistry
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of 2,3-dibenzylbutane-1,4-diol and its derivatives can be achieved through various synthetic routes, each with its own mechanistic intricacies. Elucidating these mechanisms is key to controlling the reaction's outcome, particularly its regio- and stereoselectivity.
Studies on Catalytic Cycles and Intermediate Species
One prominent method for the synthesis of 2,3-disubstituted-1,4-butanediols involves the catalytic cyclometalation of terminal alkenes. e-bookshelf.deacs.org A well-documented example is the Dzhemilev reaction, which utilizes an organoaluminum reagent in the presence of a zirconocene (B1252598) catalyst. e-bookshelf.de
In the context of synthesizing this compound precursors, allylbenzene (B44316) serves as the starting alkene. The reaction with an organoaluminum compound like ethylaluminum dichloride (EtAlCl₂) and magnesium, catalyzed by a zirconocene complex such as Cp₂ZrCl₂, proceeds through a defined catalytic cycle. The key intermediates in this process are five-membered metallacycles, specifically zirconacyclopentanes, which subsequently undergo transmetalation with aluminum to form alumolanes. e-bookshelf.de
Catalytic Cycle for Alumolane Formation:
Activation of Catalyst: The zirconocene dichloride precursor is reduced in the presence of magnesium to generate a catalytically active Zr(II) species.
Oxidative Coupling: Two molecules of allylbenzene coordinate to the Zr(II) center and undergo oxidative coupling to form a zirconacyclopentane intermediate.
Transmetalation: The zirconacyclopentane reacts with the organoaluminum reagent (e.g., EtAlCl₂) in a transmetalation step. This regenerates the active Zr(II) catalyst and forms the corresponding aluminacyclopentane (alumolane). e-bookshelf.de
Hydrolysis: The resulting alumolane is not typically isolated but is worked up, often through hydrolysis or oxidation, to yield the final diol product. Hydrolysis of the 3,4-dibenzyl-substituted alumolane affords this compound. e-bookshelf.deacs.org
Research has shown that the structure of the zirconocene catalyst, particularly the use of ansa-zirconocenes (complexes with a bridge between the cyclopentadienyl (B1206354) rings), and the presence of additives like hexamethylphosphoramide (B148902) (HMPA), can significantly influence the reaction's efficiency and selectivity by stabilizing the intermediate zirconacycles. e-bookshelf.de The reaction can produce regioisomeric alumolanes, such as 3,4-dibenzyl- and 2,4-dibenzyl-substituted alumolanes, which upon hydrolysis yield the corresponding dibenzylbutane and 9,8′-neo-lignan precursors. e-bookshelf.de
Another synthetic approach involves the reduction of dibenzylbutyrolactones. For instance, homochiral 2,3-dibenzylbutane-1,4-diols can be obtained by the reduction of corresponding dibenzylbutyrolactones using strong reducing agents like lithium aluminum hydride (LiAlH₄). chim.it The mechanism here is a standard nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon of the lactone, leading to ring-opening and subsequent reduction of the resulting aldehyde/ester to the diol.
Regioselectivity and Stereoselectivity Mechanistic Studies
Stereoselectivity is a critical aspect of this compound synthesis, as the molecule contains two chiral centers (C-2 and C-3), leading to the possibility of syn (meso) and anti (enantiomeric pair) diastereomers.
In catalytic cyclometalation reactions, the stereoselectivity is established during the formation of the metallacyclopentane intermediate. The relative orientation of the benzyl (B1604629) substituents is dictated by steric and electronic factors in the transition state. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the stereochemical outcome of reactions like the aldol (B89426) reaction, and similar principles can be applied to other cyclization processes. e-bookshelf.deharvard.edu In these models, the bulky substituents preferentially occupy equatorial positions in the transition state to minimize steric strain, leading to the favored diastereomer. e-bookshelf.de For the dimerization of allylbenzene, the formation of the trans-substituted zirconacyclopentane is generally favored, which upon hydrolysis leads to the anti (or R,S/S,R) diastereomer of the diol.
In asymmetric syntheses starting from chiral precursors, such as the conjugate addition to (-)-5-(l-menthyloxy)furan-2(5H)-one, the stereochemistry is controlled by the chiral auxiliary. chim.it The bulky menthyloxy group directs the incoming nucleophile and the subsequent quenching with benzyl bromide to specific faces of the molecule, thereby establishing the desired absolute stereochemistry.
The stereochemical outcome of radical cyclization reactions to form related lignan (B3055560) structures has also been rationalized by analyzing the stability of the possible transition state conformers. The stereochemistry is often governed by minimizing steric interactions during the radical attack on the double bond. chim.it
| Synthetic Method | Key Mechanistic Feature | Stereochemical Control | Resulting Diol Stereochemistry |
| Zirconocene-catalyzed Cycloalumination | Formation of a zirconacyclopentane intermediate | Minimization of steric hindrance in a chair-like transition state | Predominantly anti diastereomer |
| Reduction of Dibenzylbutyrolactones | Nucleophilic attack by a hydride reagent | Substrate-controlled; depends on the stereochemistry of the starting lactone | Can be homochiral if the starting lactone is |
| Asymmetric Conjugate Addition | Use of a chiral auxiliary (e.g., menthyloxy group) | Face-selective attack directed by the auxiliary | Homochiral diols |
Computational Chemistry Applications for Structural and Conformational Analysis
Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound, offering insights that can be difficult to obtain experimentally.
Theoretical Calculations for Stereochemical Assignment
The unambiguous determination of the relative and absolute stereochemistry of complex molecules is a significant challenge. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for this purpose. For lignans (B1203133) and related natural products, comparing experimentally measured spectroscopic data with data calculated for all possible stereoisomers is a robust method for stereochemical assignment. nih.govbeilstein-journals.org
A common approach involves the calculation of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated ¹H and ¹³C NMR data for each possible diastereomer are then compared with the experimental data. The statistical methods DP4+ and DP4 probability analysis are often used to determine the most likely structure by providing a confidence level for the assignment. nih.gov
Furthermore, the calculation of electronic circular dichroism (ECD) spectra can be used to assign the absolute configuration. The experimental ECD spectrum is compared with the TD-DFT (Time-Dependent DFT) calculated spectra for the different enantiomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. nih.gov While specific DFT studies for the stereochemical assignment of this compound are not widely reported in the literature, this methodology has been successfully applied to closely related and more complex lignans. beilstein-journals.org
Energy Landscape Analysis of Diol Conformations
The biological activity and chemical reactivity of a flexible molecule like this compound are governed by the ensemble of its accessible conformations. Conformational analysis aims to identify the stable rotamers (conformational isomers) and to determine their relative energies and populations. researchgate.netacs.org
The rotation around the central C2-C3 bond of this compound gives rise to various staggered and eclipsed conformations, which can be visualized using Newman projections. The relative stability of these conformers is determined by a combination of factors:
Torsional Strain: The repulsion between bonding electrons of adjacent atoms, which is maximized in eclipsed conformations. researchgate.net
Steric Strain (van der Waals repulsion): The repulsion between bulky groups when they are forced into close proximity. In this compound, gauche interactions between the benzyl and hydroxymethyl groups, or between two benzyl groups, would be significant sources of steric strain. researchgate.net
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the two hydroxyl groups can stabilize certain gauche conformations. abu.edu.ng
An energy landscape analysis maps the potential energy of the molecule as a function of its dihedral angles. For this compound, the most stable conformations are expected to be staggered rotamers where the large benzyl groups are in an anti orientation to each other to minimize steric hindrance. Gauche conformations would be higher in energy due to steric repulsion, although this could be partially offset by stabilizing intramolecular hydrogen bonds. Eclipsed conformations represent the energy maxima on the potential energy surface. google.com
| Conformer Type | Key Interactions | Expected Relative Energy |
| Anti-Staggered | Benzyl groups are 180° apart. | Lowest energy (most stable) |
| Gauche-Staggered | Benzyl groups are 60° apart. | Higher energy due to steric strain; may be stabilized by H-bonding. |
| Eclipsed | Groups on C2 and C3 are aligned. | Highest energy (least stable; transition states) |
Spectroscopic Characterization Techniques for Mechanistic Insights
While standard spectroscopic techniques are routinely used for the structural confirmation of final products, they can also be powerful tools for gaining mechanistic insights by identifying intermediates, byproducts, or by tracking reaction kinetics.
For the synthesis of this compound and related lignans, a suite of spectroscopic methods is employed. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule. In the context of this compound, the chemical shifts and coupling constants of the protons on C1, C2, C3, and C4 are particularly diagnostic of the relative stereochemistry. acs.org
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals by establishing correlations between them. For example, HMBC (Heteronuclear Multiple Bond Correlation) can confirm the connectivity between the benzyl groups and the butane (B89635) backbone. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which is invaluable for determining relative stereochemistry and preferred conformations in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In the case of this compound, the presence of a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl groups. acs.org
For mechanistic elucidation, these techniques can be applied in-situ or to quenched reaction aliquots. For instance, monitoring a reaction by ¹H NMR over time can reveal the disappearance of starting materials and the appearance of intermediates and products, allowing for kinetic analysis. The identification of byproducts, such as the 2-ethoxybutane-1,4-diol detected in a related hydrogenation process, can shed light on competing reaction pathways.
Advanced Synthetic Applications of 2,3 Dibenzylbutane 1,4 Diol and Its Analogs
Precursor Role in the Synthesis of Complex Natural Products
The 2,3-dibenzylbutane-1,4-diol framework is a cornerstone in the stereoselective synthesis of various natural products, particularly the lignan (B3055560) family. Its pre-defined stereochemistry allows for controlled construction of multiple chiral centers, a common challenge in the synthesis of these complex molecules.
Synthesis of Lignans (B1203133) and Neo-lignans
Lignans are a large class of polyphenolic compounds possessing a 2,3-dibenzylbutane structure. rsc.org The diol itself, and its derivatives like secoisolariciresinol (B192356), are classified as dibenzylbutane lignans. rsc.orgscispace.com Synthetic strategies frequently target 2,3-dibenzylbutane-1,4-diols as key intermediates. A common route involves the reduction of dibenzylbutyrolactones. For instance, homochiral dibenzylbutyrolactones can be reduced with lithium aluminium hydride to afford homochiral 2,3-dibenzylbutane-1,4-diols, such as (–)-dimethylsecoisolariciresinol and (–)-dihydroclusin. rsc.orgresearchgate.net
These diols are not only synthetic targets but also serve as precursors to other classes of lignans. For example, they can be cyclized to form tetrahydrofuran (B95107) lignans. mdpi.com This transformation can be achieved by treating the diol with reagents like p-toluenesulfonic acid in dichloromethane (B109758) or by heating with potassium hydrogen sulfate. mdpi.com
The synthesis of neo-lignans, which are isomers of lignans, can also be achieved using methodologies that generate the dibenzylbutane backbone. A one-pot diastereoselective method for synthesizing dibenzylbutane lignans and 9,8′-neo-lignans has been developed through the catalytic cycloalumination of allylbenzene (B44316). mdpi.com This reaction produces substituted alumolanes which, upon hydrolysis, yield the corresponding lignan and neo-lignan products. mdpi.com
Table 1: Synthesis of Lignans via this compound Intermediates
| Precursor | Reagent/Reaction | Product Class | Specific Product Example(s) | Citation |
|---|---|---|---|---|
| Homochiral Dibenzylbutyrolactone | Lithium Aluminium Hydride (LiAlH₄) | Dibenzylbutane-1,4-diol Lignan | (–)-Dimethylsecoisolariciresinol, (–)-Dihydroclusin | rsc.org, researchgate.net |
| This compound | p-Toluenesulfonic acid / Heat | Tetrahydrofuran Lignan | Anhydrosecoisolariciresinol | mdpi.com |
| Allylbenzene | EtAlCl₂ / Mg / Zr ansa-Complex | Dibenzylbutane & Neo-lignan | Dibenzylbutane Lignan, 9,8′-Neo-lignan | mdpi.com |
Construction of Podophyllotoxin (B1678966) and Related Analogues
Podophyllotoxin is a highly significant aryltetralin lignan known for its potent anticancer properties. nuph.edu.uachim.itcuni.cz Its complex, stereochemically rich structure has made it a challenging target for total synthesis. Many synthetic routes rely on precursors that share the core butanediol (B1596017) backbone. Dibenzylbutyrolactone lignans are established intermediates in the synthesis of podophyllotoxin and its analogs. chesci.commdpi.com Given that 2,3-dibenzylbutane-1,4-diols are directly accessible from these lactones via reduction, the diol scaffold is a fundamental component in the retrosynthetic analysis of these molecules. rsc.orgresearchgate.net
Total syntheses often begin with simpler molecules that build the central butyrolactone or butanediol framework. For example, a total synthesis of enantiomerically pure (–)-podophyllotoxin was achieved starting from the Taniguchi lactone, an intermediate accessible from 2-butyne-1,4-diol. researchgate.netnih.gov This highlights the strategic importance of the C4-diol unit in assembling the core structure of podophyllotoxin. The synthesis involves elaborating this core through a series of reactions, including aldol (B89426) reactions and cyclizations, to construct the full aryltetralin skeleton. chim.itnih.gov The inherent stereochemistry of the butanediol-derived precursors is crucial for controlling the relative stereochemistry of the four contiguous chiral centers in the final natural product. cuni.cz
Building Block for Pharmaceutical Scaffolds
The 1,4-diol motif is a prevalent feature in many biologically active molecules and serves as a versatile building block in medicinal chemistry. acs.org Butanediol derivatives are recognized as key intermediates in the synthesis of various pharmaceuticals. The this compound structure, in particular, provides a robust and stereochemically defined scaffold that can be elaborated into diverse molecular frameworks for biological screening.
Research has demonstrated the utility of butanediol-based structures in creating compounds with significant therapeutic potential. For example, butanediol derivatives have been incorporated into the synthesis of colchicine (B1669291) analogues as anticancer agents and dual peroxisome proliferator-activated gamma and delta agonists with hypoglycaemic activity. Furthermore, the enantioselective synthesis of 2,3-disubstituted benzomorpholines, which are aza-analogues of 1,4-benzodioxane (B1196944) lignans, has been achieved. nih.gov These scaffolds, mimicking natural product structures, have shown promising antiproliferative activity against cancer cell lines. nih.gov The synthesis leverages the core diol-like structure to introduce the necessary pharmacophoric elements.
Utility in Materials Science Synthesis
Beyond pharmaceuticals, butanediols are fundamental monomers in the polymer and materials industry. Specifically, 1,4-butanediol (B3395766) (BDO) is a high-volume industrial chemical used as a chain extender and key building block for producing a wide range of polymers, including polyesters, polyurethanes, and polyetherpolyols. atamankimya.comwikipedia.orgchemwinfo.com
The primary application of BDO in materials science is in the manufacture of polybutylene terephthalate (B1205515) (PBT), a high-performance engineering plastic with excellent mechanical and electrical properties used in automotive and electronics industries. atamankimya.comwikipedia.org In polyurethane synthesis, BDO acts as a chain extender, reacting with diisocyanates to form the hard segments of thermoplastic elastomers, imparting rigidity and resistance to heat and oil. atamankimya.com
Recent research has focused on creating more sustainable polymers from bio-based diols. An analog of this compound, cis-2-butene-1,4-diol, has been used to synthesize unsaturated polyesters. doi.org These bio-based polyesters exhibit high molecular weights and excellent thermomechanical properties, positioning them as potential replacements for petroleum-derived materials. doi.org The double bond in the diol backbone also offers a site for further functionalization via click chemistry, allowing for the tuning of material properties like hydrophilicity and degradation rate. doi.org Similarly, diols derived from lignin (B12514952), a natural polymer rich in aromatic structures akin to the benzyl (B1604629) groups in this compound, have been successfully used to synthesize thermoplastic polyurethanes and polyester (B1180765) resins. mdpi.com
Development of Novel Synthetic Reagents and Chiral Auxiliaries
Chiral diols are among the most powerful tools in asymmetric synthesis, where they are frequently employed as chiral auxiliaries. acs.orguwindsor.ca A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be removed and recycled. uwindsor.casfu.ca The C2-symmetry present in many diols, including this compound, is a highly desirable feature for an effective chiral auxiliary or ligand, as it reduces the number of possible diastereomeric transition states. sfu.ca
While a wide variety of chiral auxiliaries have been developed, including those based on ephedrine, oxazolidinones, and carbohydrates, chiral diols remain fundamental. sigmaaldrich.comthieme-connect.comsigmaaldrich.com For example, C2-symmetric 1,2-diols are used to form chiral acetals with ketones, which can then undergo highly diastereoselective reactions such as cyclopropanation. sfu.ca The diol auxiliary both protects the ketone and directs the approach of the reagent. sfu.ca
Although specific applications of this compound itself as a commercial chiral auxiliary are not widely documented, its structural motifs are present in established reagents. The principle of using chiral diols to control stereochemistry is well-established, and the defined stereocenters and C2-symmetry of this compound make it an excellent candidate for development into novel chiral ligands, auxiliaries, or organocatalysts for a range of asymmetric transformations. acs.orguwindsor.ca
Table 2: Examples of Chiral Diols and Derivatives as Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Reaction Class | Function | Citation |
|---|---|---|---|
| C₂-Symmetric 1,2-Diol (e.g., (1S,2S)-1,2-diphenylethanediol) | Acetal (B89532) Formation / Cyclopropanation | Forms a chiral acetal to direct diastereoselective addition. | sfu.ca |
| Carbohydrate-Derived Diols | α-Alkylation of Esters | Creates a chiral environment via ester linkage for stereoselective alkylation. | thieme-connect.com |
| (S)-Proline-Derived Diols | Asymmetric Aldol Reaction | Can be used as organocatalysts to synthesize chiral keto-alcohols and diols. | acs.org |
| trans-2-Phenylcyclohexanol (Chiral Alcohol) | Ene Reactions | Forms a chiral ester to control stereoselectivity. | wikipedia.org |
Strategies for Divergent Synthesis from this compound
Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct products from a single, common intermediate. This approach is highly efficient for building libraries of complex molecules for biological screening. The C2-symmetric and bifunctional nature of this compound makes it an ideal starting point for divergent synthetic strategies.
Recent studies have highlighted the use of pseudo-C2-symmetric molecules to achieve stereodivergence. For example, a pseudo-C2-symmetric cyclic imide was used in crossed aldol reactions where the choice of additive (HMPA) could switch the diastereoselectivity from syn to anti products. mdpi.com Another approach used pseudo-C2-symmetric dodecaheterocycles containing two distinct carbonyl groups. semanticscholar.orgacs.orgnih.gov The different reactivity of the two carbonyls allowed for sequential and stereoselective additions, which, after hydrolysis and reduction, could divergently yield both (R)- and (S)-1,2-diols from the same starting material mixture. semanticscholar.orgacs.orgnih.gov
These strategies provide a blueprint for how this compound could be employed in divergent synthesis. The two primary alcohol groups can be selectively functionalized or transformed under different conditions to yield a variety of products. For instance, one hydroxyl could be oxidized to an aldehyde while the other is protected, leading to a branch point for further diversification. Alternatively, cyclization reactions under different catalytic systems could lead to different heterocyclic cores, expanding the range of accessible molecular scaffolds from this single, versatile precursor.
Molecular and Cellular Biological Relevance of 2,3 Dibenzylbutane 1,4 Diol
Interaction with Cellular Signaling Pathways
Modulation of Superoxide (B77818) Production in Human Neutrophils via Calcium-Calmodulin Pathway
Research has shown that 2,3-dibenzylbutane-1,4-diol (DBB) plays a role in modulating superoxide production in human neutrophils. While DBB does not independently trigger superoxide generation, it significantly enhances the production induced by agents like N-Formylmethionine Leucyl-Phenylalanine (FMLP) and the calcium ionophore A23187 in a dose-dependent manner. nih.gov This priming effect is noteworthy as it suggests a potentiation of the neutrophil's respiratory burst in response to specific stimuli.
Furthermore, DBB was observed to enhance the mobilization of intracellular calcium ([Ca2+]i) when induced by a low dose of FMLP. nih.gov This enhancement of calcium mobilization occurs both in the presence and absence of extracellular calcium, suggesting that DBB's primary effect is on the release of calcium from intracellular stores. nih.gov The collective evidence points towards the activation of the calcium-calmodulin pathway as the key mechanism through which this compound primes human neutrophils for increased superoxide production. nih.govnih.govcore.ac.uk
Table 1: Effect of this compound on Superoxide Production in Human Neutrophils
| Condition | Observation | Implication |
|---|---|---|
| DBB alone | No superoxide production. nih.gov | Not a direct stimulus for respiratory burst. |
| DBB + FMLP or A23187 | Enhanced superoxide production (dose-dependent). nih.gov | Primes neutrophils for an amplified response. |
| DBB + OAG (1-oleoyl-2-acetyl-sn-glycerol) | No influence on superoxide production. nih.gov | Action is independent of diacylglycerol-mediated pathways. |
| DBB + W-7 or Trifluoperazine | Priming effect is inhibited. nih.gov | Involvement of the calcium-calmodulin pathway. |
| DBB + H-7 or Staurosporine | Priming effect is not inhibited. nih.gov | Action is independent of the protein kinase C pathway. |
Impact on Plasma Membrane ATPase Activity
This compound, also referred to as hattalin, has been shown to inhibit the activity of plasma membrane-associated adenosine (B11128) triphosphatases (ATPases). nih.govnih.gov Studies have demonstrated its inhibitory effect on Na+, K+-ATPase from canine kidney cortex. nih.gov Furthermore, it inhibits the ATPase activity in the plasma membrane fractions of both cultured human breast cancer cells (ZR-75-1) and human breast cancer tissue. nih.gov
Interestingly, the target of hattalin appears to be distinct from the ouabain-sensitive Na+, K+-ATPase. nih.govnih.gov While ouabain (B1677812), a known inhibitor of Na+, K+-ATPase, showed minimal inhibition of membrane ATPase from ZR-75-1 cells and breast carcinoma tissue, hattalin exhibited a more potent inhibitory effect. nih.govnih.gov This suggests that this compound acts on a different type of plasma membrane ATPase. nih.govnih.gov
In a comparative study on gastric cancer, ATPase from cancer tissue (C-ATPase) showed greater sensitivity to hattalin than ATPase from normal gastric mucosa (N-ATPase). nih.govtandfonline.com Hattalin inhibited both C-ATPase and N-ATPase more strongly than ouabain and was effective even in the absence of Na+ and K+, further supporting the idea that its target is not the conventional Na+, K+-ATPase. nih.govtandfonline.com
Effects on Calcium Channels in Cellular Systems
This compound exhibits inhibitory effects on calcium channels in vascular smooth muscle. nih.gov In studies using rabbit femoral artery, DBB was found to inhibit contractions induced by high potassium (K+), which are dependent on extracellular calcium. nih.gov It inhibited both the initial transient contraction and the subsequent sustained contraction. nih.gov
The inhibitory action of DBB on calcium channels appears to be broad. nih.gov While calcium channel blockers like verapamil (B1683045) and nifedipine (B1678770) are more effective against sustained contractions, DBB was able to inhibit the transient contraction that remained even after pretreatment with these drugs. nih.gov Moreover, DBB also inhibited the sustained contraction elicited by Bay K 8644, a calcium channel activator. nih.gov These findings suggest that this compound affects not only the verapamil- and nifedipine-sensitive calcium channels but also other types of calcium channels that are insensitive to these agents. nih.gov This broad-spectrum calcium channel blocking activity contributes to its effects on vascular smooth muscle contraction. tg.org.auconsensus.appmdedge.com
Induction of Hyperpolarization in Human Neutrophils
Studies have indicated that this compound can induce hyperpolarization in human neutrophils. researchgate.net This effect on the membrane potential of neutrophils is a significant cellular event that can influence various functions of these immune cells. Hyperpolarization can modulate the responsiveness of neutrophils to activating stimuli and is an important aspect of their physiological regulation.
Mechanisms of Ion Transport Modulation
The compound this compound has been associated with ion-sparing diuresis, suggesting a role in modulating ion transport mechanisms. thegoodscentscompany.com Its interactions with cellular signaling pathways, particularly those involving calcium ions and its effects on plasma membrane ATPases, point towards a broader influence on the movement of ions across cell membranes.
The inhibition of plasma membrane ATPase, which is crucial for maintaining ion gradients, is a direct mechanism by which this compound can modulate ion transport. nih.govresearchgate.net Furthermore, its ability to affect calcium channels directly impacts the influx of calcium ions, a key event in cellular signaling and function. nih.gov The induction of hyperpolarization in neutrophils also implies an alteration in the flux of ions, such as potassium, across the cell membrane. researchgate.net
Potential Role in Antioxidant and Anti-inflammatory Cellular Processes
As a lignan (B3055560), this compound is part of a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. mdpi.commdpi.comresearchgate.netencyclopedia.pub Lignans (B1203133), in general, can act as direct scavengers of free radicals and can also modulate the expression of antioxidant enzymes. mdpi.commdpi.com The antioxidant activity of lignans like enterodiol (B191174), a metabolite of plant lignans, has been demonstrated in various in vitro systems. nih.gov
The anti-inflammatory potential of lignans is linked to their ability to interfere with inflammatory pathways. mdpi.com Given that chronic inflammation is a contributing factor to various diseases, the anti-inflammatory properties of compounds like this compound are of significant interest. mdpi.com The modulation of superoxide production in neutrophils, key cells in the inflammatory response, is a direct example of its involvement in inflammatory processes. nih.gov By priming neutrophils, it can influence the intensity of the inflammatory response. nih.govnih.gov
Table 2: Summary of Cellular Effects of this compound
| Cellular Process | Specific Effect | Reference |
|---|---|---|
| Superoxide Production | Primes human neutrophils for enhanced production via the calcium-calmodulin pathway. | nih.gov |
| Plasma Membrane ATPase | Inhibits ATPase activity, distinct from ouabain-sensitive Na+, K+-ATPase. | nih.govnih.gov |
| Calcium Channels | Inhibits both sensitive and insensitive calcium channels in vascular smooth muscle. | nih.gov |
| Neutrophil Membrane Potential | Induces hyperpolarization. | researchgate.net |
| Ion Transport | Implicated in ion-sparing diuresis. | thegoodscentscompany.com |
Modulation of Cellular Proliferation at a Molecular Level
The lignan This compound , also known as hattalin, has been identified as a modulator of cellular proliferation, with research pointing towards its inhibitory effects on cancer cells. nih.gov Its mechanism of action appears to be distinct from many conventional antiproliferative agents, targeting fundamental cellular processes related to ion transport rather than directly interfering with DNA replication. nih.gov
Detailed Research Findings
Research investigating the effects of various mammalian lignan derivatives on the growth of the human mammary tumor cell line, ZR-75-1, identified This compound as the most potent inhibitor among the compounds tested. nih.gov At concentrations below 10 µg/ml, the lignan derivatives demonstrated a range of growth inhibition from 18% to 68%. nih.govThis compound exhibited a 50% effective concentration (EC₅₀) for growth inhibition at 2.1 µg/ml, highlighting its significant antiproliferative properties against this breast cancer cell line. nih.gov
Antiproliferative Activity of this compound on ZR-75-1 Cells
| Compound | Cell Line | Effect | Effective Concentration (EC₅₀) | Citation |
|---|---|---|---|---|
| This compound | Human Mammary Tumor (ZR-75-1) | Growth Inhibition | 2.1 µg/ml | nih.gov |
The molecular mechanism underlying this growth suppression has been explored, revealing a pathway independent of direct DNA synthesis inhibition. nih.gov Studies using [³H]thymidine incorporation assays, a method to measure DNA synthesis, showed that This compound did not affect this process in ZR-75-1 cells at concentrations ranging from 1 to 50 µg/ml. nih.gov This is in stark contrast to agents like 5-Fluorouracil , which markedly decreases thymidine (B127349) incorporation. nih.gov
Instead, the antiproliferative action of This compound is suggested to be linked to the inhibition of plasma membrane ATPase. nih.gov The compound was found to inhibit membrane Na+, K+-ATPase from canine kidney cortex. nih.gov More specifically, it inhibited the ATPase from the plasma membrane fraction of both cultured ZR-75-1 cells and human breast cancer tissue at concentrations between 0.5 and 2.0 mM. nih.gov Interestingly, the classic Na+, K+-ATPase inhibitor ouabain only inhibited a small fraction of the membrane ATPase from the cancer cells, suggesting that This compound targets a different or modified form of plasma membrane ATPase. nih.gov The inhibition of these ion pumps can disrupt the electrochemical gradients across the cell membrane, which are crucial for various cellular functions, including nutrient transport, pH regulation, and cell volume control, all of which are essential for cell proliferation. Disruption of Na+/K+-ATPase activity has been shown in other studies to lead to cell-cycle arrest. oncotarget.com
Mechanistic Details of this compound's Antiproliferative Effect
| Experimental Assay | Finding | Implication | Citation |
|---|---|---|---|
| [³H]Thymidine Incorporation | No effect on DNA synthesis in ZR-75-1 cells. | The compound does not directly inhibit DNA replication. | nih.gov |
| Plasma Membrane ATPase Activity | Inhibited ATPase in breast cancer cell membranes. | The antiproliferative effect may be mediated by the inhibition of a plasma membrane ATPase, distinct from the ouabain-sensitive Na+, K+-ATPase. | nih.gov |
While the direct effects of This compound on specific cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) have not been detailed in the available research, the inhibition of a key enzyme like membrane ATPase represents a significant disruption to cellular homeostasis. The maintenance of proper ion gradients is intrinsically linked to the signaling pathways that govern cell cycle progression. oncotarget.com Therefore, it is plausible that the observed antiproliferative effects are a downstream consequence of this primary mechanism, leading to an inability of the cancer cells to progress through the cell cycle.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
